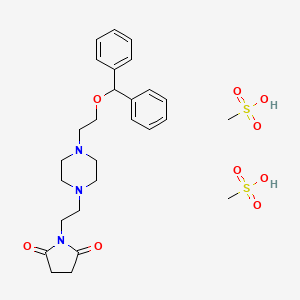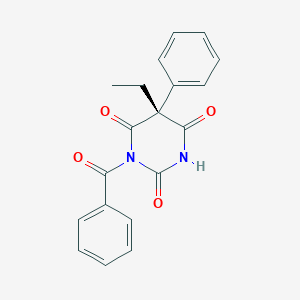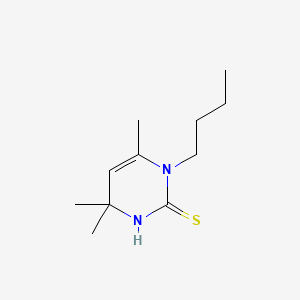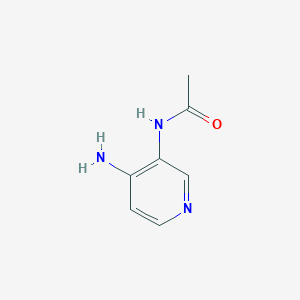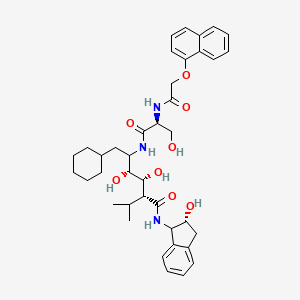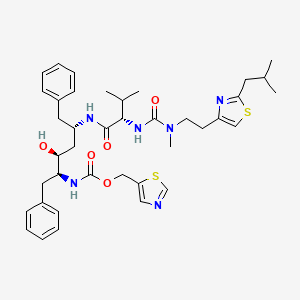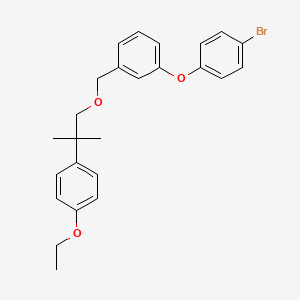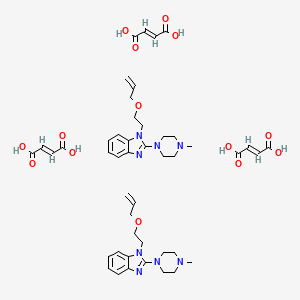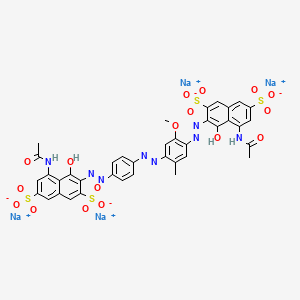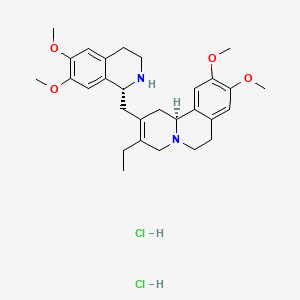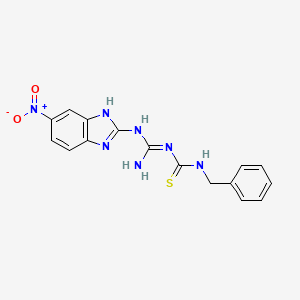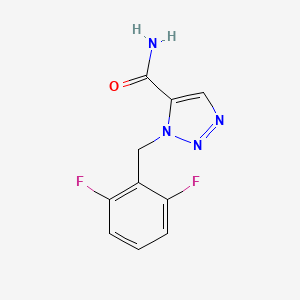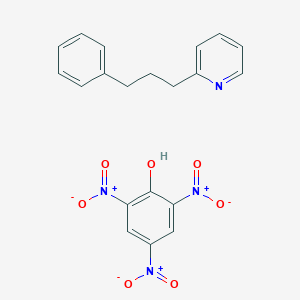
2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-苯基丙基)吡啶 2,4,6-三硝基苯酚盐是一种复杂的化合物,其独特结构结合了吡啶环、苯基丙基基团和三硝基苯酚部分。
准备方法
合成路线和反应条件
2-(3-苯基丙基)吡啶 2,4,6-三硝基苯酚盐的合成通常涉及在特定条件下,2-(3-苯基丙基)吡啶与 2,4,6-三硝基苯酚的反应。该反应通常在乙醇或甲醇等有机溶剂中进行,并加入氢氧化钠等碱来促进三硝基苯酚盐的形成。
工业生产方法
该化合物的工业生产可能涉及使用类似反应条件的大规模合成,但针对更高产量和纯度进行优化。这可能包括使用连续流动反应器和先进的纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
2-(3-苯基丙基)吡啶 2,4,6-三硝基苯酚盐可以进行各种化学反应,包括:
氧化: 苯基丙基基团可以被氧化形成相应的酮或羧酸。
还原: 三硝基苯酚部分中的硝基可以被还原成胺。
取代: 吡啶环可以参与亲电和亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用氢气与钯催化剂或氢化铝锂等还原剂。
取代: 卤素、卤代烷烃和胺类、硫醇类等亲核试剂是常用的试剂。
主要产物
氧化: 形成苯基丙基酮或羧酸。
还原: 硝基转化为胺。
取代: 根据所用试剂的不同,形成各种取代的吡啶衍生物。
科学研究应用
2-(3-苯基丙基)吡啶 2,4,6-三硝基苯酚盐具有多种科学研究应用:
化学: 用作有机合成的试剂和配位化学中的配体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗效果,并作为药物开发的前体。
工业: 用于生产特种化学品和材料。
作用机制
2-(3-苯基丙基)吡啶 2,4,6-三硝基苯酚盐的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物的效应是通过其与酶和受体的结合能力来介导的,从而调节其活性。三硝基苯酚部分可以与富电子部位相互作用,而吡啶环可以参与氢键和π-π相互作用。
相似化合物的比较
类似化合物
2-(3-苯基丙基)吡啶: 缺乏三硝基苯酚部分,导致不同的化学性质和反应性。
2,4,6-三硝基苯酚(苦味酸): 包含三硝基苯酚部分,但缺乏吡啶和苯基丙基基团。
独特性
2-(3-苯基丙基)吡啶 2,4,6-三硝基苯酚盐的独特之处在于其结合了吡啶环、苯基丙基基团和三硝基苯酚部分。这种独特的结构赋予其独特的化学和生物学特性,使其在各种应用中具有价值。
属性
CAS 编号 |
2110-17-0 |
|---|---|
分子式 |
C20H18N4O7 |
分子量 |
426.4 g/mol |
IUPAC 名称 |
2-(3-phenylpropyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H15N.C6H3N3O7/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5,7-8,10,12H,6,9,11H2;1-2,10H |
InChI 键 |
MRLFYPJUZFKRTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCC2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



